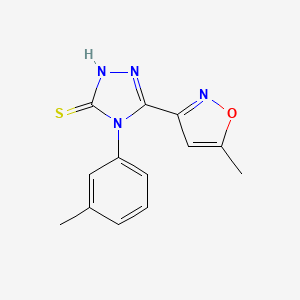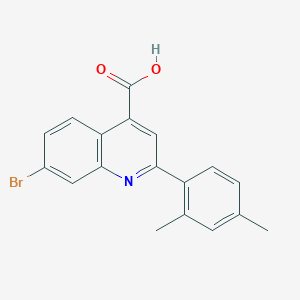
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide
Descripción general
Descripción
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide, also known as AC1Q6O5X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, it has been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and receptors in the body. For instance, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease. Furthermore, it has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. Furthermore, it has been found to modulate the expression of various genes and proteins in the body, leading to its therapeutic effects. In addition, this compound has been found to exhibit good oral bioavailability, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide in lab experiments include its high potency, selectivity, and specificity. Furthermore, it has been found to exhibit low toxicity, making it a safe compound for use in preclinical studies. However, the limitations of using this compound in lab experiments include its high cost and limited availability. Furthermore, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide. Firstly, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Secondly, more studies are needed to investigate its potential therapeutic applications, especially in the treatment of neurological disorders. Thirdly, the development of new synthetic routes for this compound could lead to improved yields and lower costs. Finally, the development of new derivatives of this compound could lead to the discovery of more potent and selective compounds for drug development.
Conclusion
In conclusion, 2-(1-azepanyl)-N-(4-chloro-3-nitrophenyl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound has been reported in various scientific journals, and it has been found to exhibit various biological activities. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. The development of new synthetic routes and derivatives of this compound could lead to the discovery of more potent and selective compounds for drug development.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-(4-chloro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-12-6-5-11(9-13(12)18(20)21)16-14(19)10-17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKUCQRRHBJMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(4-chloro-3-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4267368.png)
![2-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4267377.png)

![ethyl 2-[(2,2-dimethylbutanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4267380.png)
![6-bromo-2-(3-ethoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4267381.png)
![4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4267388.png)
![3,4-dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4267394.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267397.png)
![methyl 4-{[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4267398.png)
![propyl 4-(2,4-dimethylphenyl)-5-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4267407.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4267421.png)

![5-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4267436.png)
